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Compound of Interest

2,3,6-
Compound Name:
Trimethoxyisonicotinaldehyde

Cat. No.: B1402740

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-
Trimethoxyisonicotinaldehyde (IUPAC Name: 2,3,6-trimethoxypyridine-4-carbaldehyde). The
information compiled herein is intended to support research and development activities by
providing key analytical data, experimental methodologies, and structural visualization.

Molecular Structure and Properties
e Molecular Formula: CoH11NOa4[1]
e Molecular Weight: 197.19 g/mol [1]

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 2,3,6-
Trimethoxyisonicotinaldehyde.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

Note: Experimental NMR data for this specific compound is not readily available in the
reviewed literature. The following are predicted values and should be used as a reference
pending experimental verification.
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Nucleus Chemical Shift () ppm Description
Singlet, Aldehyde proton (-
H 9.8-10.2 J yeep (
CHO)
Multiple singlets, Methox
H ~3.8-4.0 pie sing y
group protons (-OCHs)
13C 190 - 195 Carbonyl carbon (C=0)

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm—1) Intensity

Vibrational Mode

1690 - 1710 Strong

C=0 stretch (Aldehyde

carbonyl)

1450 - 1600 Multiple bands

Aromatic C=C stretching
(Pyridine ring)

Table 3: Mass Spectrometry (MS) Data

m/z lon Type

Technique

197 [M]* (Molecular lon)

Electron lonization (EI)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Wavelength (Amax) nm Transition Type

Chromophore

250 - 350 m - T

Substituted Pyridine Ring

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data

presented above. These methodologies are standard for the analysis of solid organic

compounds.
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. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

o Sample Preparation: Dissolve 5-25 mg (for *tH NMR) or 50-100 mg (for 13C NMR) of 2,3,6-
Trimethoxyisonicotinaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry NMR tube. Ensure the sample is fully dissolved. If
particulates are present, filter the solution through a small plug of glass wool in a Pasteur
pipette directly into the NMR tube.

o Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400
MHz or higher).

o Data Acquisition:

The instrument is tuned to the appropriate frequency for *H or 13C nuclei.

The magnetic field is "shimmed" to achieve high homogeneity.

A series of radiofrequency pulses are applied to the sample.

The resulting Free Induction Decay (FID) signal is recorded.

o Data Processing: The FID is converted into a spectrum using a Fourier Transform (FT).
The resulting spectrum is then phased, baseline-corrected, and referenced. For *H NMR in
CDCls, the residual solvent peak at 7.26 ppm is typically used as an internal reference.

. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

o Sample Preparation:
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» Dissolve a small amount (~10-20 mg) of solid 2,3,6-Trimethoxyisonicotinaldehyde in
a few drops of a volatile solvent (e.g., methylene chloride or acetone).

» Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.
= Drop a small amount of the solution onto the center of the plate.

= Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on
the plate.

o Instrumentation: The analysis is performed using an FT-IR spectrometer.

o Data Acquisition:
» A background spectrum of the clean, empty sample compartment is recorded.
» The salt plate with the sample film is placed in the sample holder.
» The infrared spectrum is recorded, typically over a range of 4000-400 cm~1.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final transmittance or absorbance spectrum.

3. Electron lonization Mass Spectrometry (EI-MS)
o Objective: To determine the molecular weight and fragmentation pattern of the molecule.
o Methodology:

o Sample Introduction: A small amount of the sample (typically <1 mg) is introduced into the
instrument, often via a direct insertion probe. The sample is heated under high vacuum to
ensure it is in the gas phase.

o lonization: The gaseous sample molecules are bombarded with a high-energy electron
beam (typically 70 eV). This process ejects an electron from the molecule, creating a
positively charged molecular ion ([M]*) and causing fragmentation.
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o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: A detector records the abundance of ions at each m/z value.

o Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.
Mandatory Visualizations
Chemical Structure of 2,3,6-Trimethoxyisonicotinaldehyde

The following diagram illustrates the molecular structure, highlighting the key functional groups

relevant to its spectroscopic signature.
Caption: Molecular structure of 2,3,6-Trimethoxyisonicotinaldehyde.
General Workflow for Spectroscopic Analysis

This diagram outlines the logical flow from sample preparation to data interpretation for a

typical organic compound.
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Workflow for Spectroscopic Analysis
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Caption: Generalized workflow for spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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